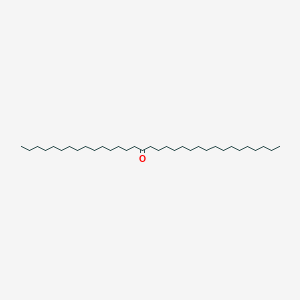

Tritriacontan-16-one

Description

Properties

Molecular Formula |

C33H66O |

|---|---|

Molecular Weight |

478.9 g/mol |

IUPAC Name |

tritriacontan-16-one |

InChI |

InChI=1S/C33H66O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |

InChI Key |

HHFBKIZDFWDJGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Tritriacontan-16-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Tritriacontan-16-one, a long-chain aliphatic ketone. The information is compiled from various scientific databases and literature sources, offering a valuable resource for professionals in research and development.

Core Physicochemical Data

This compound (C33H66O) is a saturated ketone with a long aliphatic chain. Its key physicochemical properties are summarized in the table below, providing a quantitative snapshot of its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C33H66O | [1][2] |

| Molecular Weight | ~478.9 g/mol | [1][2] |

| Physical State | Solid at room temperature | [1] |

| Melting Point | 98–100 °C | [1][3] |

| Boiling Point | Not reported | |

| Density (predicted) | ~0.868 g/cm³ | [1] |

| Water Solubility | Practically insoluble | [1][4] |

| pKa (predicted) | ~9.59 | [1] |

| LogP (predicted) | 15.7 | [2] |

Structural and Chemical Identity

This compound is characterized by a 33-carbon backbone with a carbonyl group located at the 16th carbon position. This structure contributes to its notable lipophilicity and very low solubility in aqueous solutions.[1] It is classified as a ketone and can undergo keto-enol tautomerization due to the presence of alpha-hydrogens.[4]

Synonyms: 16-Tritriacontanone[2][5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for long-chain ketones can be applied.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: Early characterization of similar long-chain ketones relied on IR spectroscopy to confirm the presence of the carbonyl group.[1]

Methodology:

-

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the sample can be dissolved in a suitable organic solvent (e.g., chloroform) and a spectrum of the solution recorded.

-

The IR spectrum is recorded, with the characteristic peak for an aliphatic ketone carbonyl stretch expected around 1710 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data is available for this compound, which is crucial for structural elucidation.[2]

Methodology:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer.

-

The chemical shifts of the carbon atoms are recorded and analyzed to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a key technique for the identification and quantification of this compound, especially in natural extracts.[2]

Methodology:

-

The sample is dissolved in a volatile organic solvent.

-

An aliquot of the solution is injected into the gas chromatograph, which separates the components of the mixture based on their volatility and interaction with the stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.

Biological Context and Potential Applications

This compound has been identified as a natural product in Solanum tuberosum (potato), suggesting it may serve as a biomarker for the consumption of this food.[1][4] Due to its long-chain aliphatic structure, it is being explored as a model compound in studies focused on long-chain ketones.[1] Its hydrophobic nature also suggests potential applications in industrial formulations such as foaming agents, plasticizers, and antioxidants.[1]

Visualizations

Physicochemical Property Relationships

Caption: Logical relationships of this compound's properties.

General Workflow for Isolation and Characterization

References

Unveiling Tritriacontan-16-one: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides an in-depth overview of Tritriacontan-16-one, a long-chain aliphatic ketone with potential applications in various scientific fields. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at its natural occurrences and detailed methodologies for its isolation and characterization.

Introduction

This compound (C₃₃H₆₆O) is a naturally occurring ketone found in the plant kingdom. As a member of the long-chain ketone family, it is a component of plant cuticular waxes, which serve as a protective barrier against environmental stressors. Understanding the natural sources and developing efficient isolation protocols for this compound is crucial for exploring its potential biological activities and applications.

Natural Sources of this compound

The primary natural source of this compound identified to date is the potato plant (Solanum tuberosum)[1][2]. It is a constituent of the cuticular wax that coats the leaves and tubers of the plant. The composition of this wax varies depending on the specific organ of the plant.

The cuticular wax of potato leaves is a complex mixture of very-long-chain aliphatics. The major components are typically n-alkanes, 2-methylalkanes, and 3-methylalkanes, which can constitute a significant portion of the wax. Other compound classes present include primary alcohols, fatty acids, and wax esters. Notably, long-chain methyl ketones with carbon chain lengths ranging from C₂₅ to C₃₃ have also been identified in potato leaf wax, indicating the presence of ketones like this compound[3].

The total wax coverage on potato organs varies, with leaves and tubers having a coverage of approximately 1.8–1.9 µg/cm²[4][5]. While the presence of this compound in potato has been reported, specific quantitative data on its concentration in different parts of the plant are not extensively documented in publicly available literature.

Isolation and Purification of this compound

The isolation of this compound from its natural source, primarily potato leaves or peels, involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a composite methodology based on established techniques for the analysis of plant cuticular waxes and the purification of long-chain ketones.

Experimental Protocol: Isolation of this compound from Solanum tuberosum Leaves

1. Sample Preparation:

-

Fresh, healthy leaves of Solanum tuberosum are collected and their surface area is measured.

-

The leaves are carefully cleaned to remove any surface contaminants.

2. Extraction of Cuticular Waxes:

-

The leaves are immersed in a suitable organic solvent, such as chloroform or hexane, for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.

-

The solvent is then filtered to remove any plant debris.

-

The resulting extract, containing a mixture of cuticular wax components, is concentrated under reduced pressure.

3. Fractionation of the Wax Extract:

-

The crude wax extract is subjected to column chromatography on silica gel.

-

A non-polar solvent, such as hexane, is used to elute the hydrocarbon fraction (alkanes).

-

The polarity of the eluting solvent is gradually increased by adding solvents like dichloromethane or ethyl acetate to elute compounds of increasing polarity. Ketones are typically eluted in fractions of intermediate polarity.

-

Thin-layer chromatography (TLC) can be used to monitor the separation and identify the fractions containing ketones.

4. Purification of this compound:

-

The fractions enriched with ketones are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) with a normal-phase or reverse-phase column.

-

A suitable solvent system is employed to achieve the separation of individual ketones.

5. Characterization and Identification:

-

The purified compound is identified and characterized using spectroscopic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of the carbonyl functional group characteristic of ketones.

-

Data Presentation

Table 1: Composition of Cuticular Wax from Solanum tuberosum Leaves

| Compound Class | Relative Abundance (%) |

| n-Alkanes | 35 |

| 2-Methylalkanes | 43 |

| 3-Methylalkanes | 19 |

| Primary Alcohols | Variable |

| Fatty Acids | Variable |

| Wax Esters | Variable |

| Methyl Ketones (C₂₅-C₃₃) | Present |

Note: The relative abundances are based on data from potato petal wax, which is expected to have a similar composition to leaf wax in terms of major compound classes[4]. The presence of methyl ketones in leaf wax has been confirmed[3].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Solanum tuberosum.

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and isolation of this compound. While Solanum tuberosum has been identified as a key natural source, further research is required to quantify the concentration of this specific ketone in different parts of the plant and to optimize the isolation protocol for higher yields. The methodologies outlined here provide a solid foundation for researchers to further explore the chemical and biological properties of this long-chain ketone.

References

The Biological Significance of Long-Chain Ketones: A Technical Guide on Tritriacontan-16-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain ketones are a class of lipid molecules found throughout the natural world, playing critical roles in the structure and function of biological barriers and communication systems. This technical guide provides an in-depth exploration of the biological significance of these molecules, with a specific focus on Tritriacontan-16-one, a C33 symmetrical long-chain ketone. While research on this compound is ongoing, this document synthesizes the current understanding of its role in plant and insect biology, drawing parallels with other well-studied long-chain ketones. We delve into its presence in epicuticular waxes, its potential as a semiochemical in insect communication, and the experimental methodologies used to study these functions. This guide aims to be a comprehensive resource for researchers in chemical ecology, drug development, and materials science, providing a foundation for future investigations into this intriguing class of biomolecules.

Introduction to Long-Chain Ketones and this compound

Long-chain ketones are aliphatic compounds characterized by a carbonyl group positioned along a lengthy carbon backbone. These molecules are integral components of the cuticular waxes of many plants and insects, contributing to their protective outer layers.[1] this compound (C₃₃H₆₆O) is a symmetrical long-chain ketone with the carbonyl group located at the 16th position of a 33-carbon chain. It has been identified as a component of the epicuticular wax of plants such as the potato (Solanum tuberosum).[2][3] The primary role of such waxes in plants is to form a hydrophobic barrier that protects against uncontrolled water loss, UV radiation, and pathogen invasion.[4]

In the realm of entomology, long-chain ketones are recognized for their dual function. They are crucial for preventing desiccation by contributing to the impermeability of the insect cuticle. Furthermore, they often act as semiochemicals, specifically as contact or short-range pheromones, mediating social interactions, kin recognition, and mating behavior.[5][6][7]

Biological Roles and Significance

In Plants: A Protective Shield

The epicuticular wax layer of plants is the first line of defense against a multitude of environmental stresses. Long-chain ketones, including this compound, contribute to the structural integrity and hydrophobicity of this layer. This barrier is essential for:

-

Preventing Desiccation: The waxy coating minimizes water loss from the plant surface, a critical adaptation for terrestrial life.[4]

-

Pathogen Defense: The physical barrier of the cuticle can prevent the entry of fungal spores and bacteria. Additionally, some cuticular components may have direct antimicrobial properties.

-

UV Protection: The wax layer can reflect or scatter harmful UV radiation, protecting the underlying plant tissues.

While specific studies on the antifungal or antibacterial activity of pure this compound are limited, the general role of cuticular waxes in plant defense is well-established.

In Insects: Communication and Survival

In insects, long-chain ketones are key players in both physiological survival and complex communication systems. Their functions include:

-

Waterproofing: Similar to plants, the hydrophobic nature of these molecules is vital for preventing water loss and maintaining water balance.

-

Chemical Communication: Long-chain ketones are frequently identified as components of contact pheromones. These chemical signals are perceived upon direct contact or at very close range and can convey information about species, sex, and reproductive status.[5][6][7] For example, specific long-chain ketones have been identified as sex pheromones in various beetle species.[4]

While this compound itself has not been definitively identified as a pheromone in a specific insect species, its structural similarity to known insect pheromones suggests a high potential for such a role.

Biosynthesis and Signaling Pathways

Biosynthesis of Long-Chain Ketones

The biosynthesis of long-chain ketones in both plants and insects is believed to originate from very-long-chain fatty acids (VLCFAs).[4][6]

In Plants: The biosynthesis of cuticular waxes is a multi-step process occurring in the epidermal cells.[4]

-

VLCFA Synthesis: C16 and C18 fatty acids are synthesized in the plastid and then elongated in the endoplasmic reticulum by a fatty acid elongase (FAE) complex to form VLCFAs (C20 to C34).[7]

-

Decarbonylation Pathway: The VLCFAs are then thought to enter a decarbonylation pathway to produce long-chain alkanes. The formation of ketones is proposed to occur through the hydroxylation of a methylene group on the alkane chain, followed by oxidation to a carbonyl group. The specific enzymes catalyzing these final steps for this compound are yet to be fully characterized.[6]

Biosynthesis of this compound in plants.

In Insects: The biosynthesis of cuticular hydrocarbons and their derivatives, including ketones, also stems from fatty acid metabolism. The process is hormonally regulated, often by juvenile hormone or ecdysteroids, and involves fatty acid synthases and elongases to produce VLCFAs. These are then processed through pathways similar to those in plants to yield the final ketone products.[6]

Pheromone Signaling in Insects

The perception of pheromones in insects is a complex process that initiates a behavioral response. While a specific signaling pathway for this compound has not been elucidated, the general mechanism for contact and volatile pheromones involves the following steps:

-

Reception: Pheromone molecules are detected by specialized chemosensory neurons housed in sensilla, which are typically located on the antennae or other parts of the insect's body.

-

Transduction: The binding of a pheromone to a receptor protein, often a G-protein coupled receptor (GPCR), on the dendritic membrane of the sensory neuron triggers a signal transduction cascade. This cascade often involves the activation of phospholipase C (PLC), leading to the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Signal Amplification and Transmission: These second messengers open ion channels, leading to the depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the insect's brain, where it is processed, leading to a behavioral response.

General insect pheromone signaling cascade.

Quantitative Data

Quantitative data on the specific biological activities of this compound is sparse in the current literature. The following table summarizes available data for this compound and other structurally related long-chain ketones to provide a comparative context.

| Compound | Organism | Biological Activity | Quantitative Data | Reference |

| This compound | Solanum tuberosum (Potato) | Component of epicuticular wax | Concentration varies with cultivar and environmental conditions. | [2] |

| 2-Dodecanone | Tribolium castaneum (Red flour beetle) | Contact toxicity | LD₅₀ = 14.9 µ g/larva | [8] |

| 2-Heptanone | Tribolium castaneum (Red flour beetle) | Contact toxicity | LD₅₀ = 43.5 µ g/larva | [8] |

| (Z)-7-Nonadecen-11-one | Lepidopteran species | Sex pheromone | - | [9] |

| (Z)-7-Eicosen-11-one | Lepidopteran species | Sex pheromone | - | [9] |

Note: LD₅₀ (Lethal Dose, 50%) refers to the dose required to kill 50% of the tested population.

Experimental Protocols

Extraction and Analysis of Long-Chain Ketones from Plant Cuticular Wax

This protocol outlines a general method for the extraction and analysis of epicuticular waxes, which would be applicable for isolating and quantifying this compound from plant sources like potato leaves or tubers.

Objective: To extract and analyze the composition of epicuticular waxes.

Materials:

-

Plant tissue (e.g., potato leaves)

-

Chloroform (HPLC grade)

-

Internal standard (e.g., n-tetracosane)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Vials with Teflon-lined caps

-

Rotary evaporator

Procedure:

-

Extraction:

-

Immerse a known quantity of fresh plant tissue (e.g., 10g) in a sufficient volume of chloroform containing a known concentration of the internal standard for 30-60 seconds.

-

Carefully remove the plant tissue and filter the chloroform extract to remove any solid debris.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

-

-

Derivatization (Optional but Recommended for Alcohols and Acids):

-

To analyze hydroxylated or carboxylated compounds that may be present in the wax, derivatize the dried extract using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 60 minutes.

-

-

GC-MS Analysis:

-

Dissolve the dried (and derivatized, if applicable) extract in a known volume of chloroform.

-

Inject an aliquot (e.g., 1 µL) into the GC-MS system.

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 50°C for 2 min, ramp to 200°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 15 min.

-

Injector Temperature: 280°C.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Impact (EI) Mode: 70 eV.

-

Scan Range: m/z 50-750.

-

-

-

Data Analysis:

-

Identify this compound and other compounds by comparing their mass spectra and retention times with those of authentic standards and mass spectral libraries (e.g., NIST).

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Workflow for cuticular wax analysis.

Insect Behavioral Bioassay for Contact Pheromones

This protocol describes a general bioassay to assess the behavioral response of an insect to a non-volatile or low-volatility compound like a long-chain ketone.

Objective: To determine if a long-chain ketone elicits a behavioral response in a target insect species.

Materials:

-

Test insects (e.g., adult beetles), separated by sex.

-

Test compound (e.g., synthetic this compound).

-

Solvent (e.g., hexane).

-

Glass dummy insects or small filter paper discs.

-

Petri dishes or small arenas.

-

Video recording equipment (optional).

-

Stopwatch.

Procedure:

-

Preparation of Stimuli:

-

Prepare a series of dilutions of the test compound in the solvent (e.g., 0.01, 0.1, 1, 10 µg/µL).

-

Apply a small, known volume (e.g., 1 µL) of each dilution to a glass dummy or filter paper disc.

-

As a control, apply 1 µL of the pure solvent to another set of dummies/discs.

-

Allow the solvent to evaporate completely.

-

-

Bioassay:

-

Place a single male insect (for a suspected female sex pheromone) in a Petri dish and allow it to acclimate for a few minutes.

-

Introduce a dummy/disc treated with either the test compound or the solvent control into the arena.

-

Observe and record the insect's behavior for a set period (e.g., 5 minutes). Behaviors to note may include:

-

Antennal contact with the dummy/disc.

-

Copulatory attempts.

-

Increased walking speed or turning behavior.

-

Time spent in proximity to the dummy/disc.

-

-

Repeat the assay with a new insect for each replicate and for each concentration of the test compound.

-

-

Data Analysis:

-

Quantify the observed behaviors (e.g., frequency of contact, duration of interaction).

-

Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the responses to the test compound with the solvent control and to analyze dose-dependent effects.

-

Conclusion and Future Directions

This compound and other long-chain ketones are biologically significant molecules with diverse roles in the natural world. While their primary function in plants appears to be protective, their involvement in insect chemical communication opens up exciting avenues for research and application, particularly in the development of novel pest management strategies.

Significant gaps in our knowledge remain. Future research should focus on:

-

Elucidating the specific biosynthetic pathways and enzymes responsible for the production of this compound in various organisms.

-

Identifying and characterizing the receptor proteins and signaling cascades involved in the perception of long-chain ketone pheromones in insects.

-

Conducting detailed quantitative bioassays to determine the precise behavioral and physiological effects of this compound on a wider range of insect species.

-

Investigating the potential antimicrobial and other biological activities of this compound, which could have implications for drug development and agriculture.

This technical guide provides a solid foundation for these future endeavors, highlighting the importance of long-chain ketones as a fascinating and functionally significant class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Tritriacontan-16-one: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on Tritriacontan-16-one. Due to the limited publicly available safety and toxicological data, this compound should be handled with the utmost caution, treating it as a potentially hazardous substance. All handling and experimental procedures should be conducted by qualified personnel in a controlled laboratory environment.

Introduction

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₃H₆₆O | [1] |

| Molecular Weight | 478.9 g/mol | [2] |

| Appearance | Solid at room temperature | [1] |

| Melting Point | Approximately 98–100 °C | [1] |

| Solubility | Practically insoluble in water | [1] |

| Density (Predicted) | ~0.868 g/cm³ | [1] |

| pKa (Predicted) | ~9.59 | [1] |

Safety and Handling

Due to the absence of specific toxicological data, standard laboratory precautions for handling uncharacterized chemical substances are mandatory.

Hazard Identification

The specific hazards of this compound have not been fully elucidated. Based on its chemical class and physical properties, potential hazards may include:

-

Skin and Eye Irritation: Although not confirmed, direct contact with the solid or dust may cause irritation.

-

Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.

-

Toxicity: The systemic toxicity of this compound is unknown.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols and Workflows

Due to the lack of specific experimental data in the public domain, this section provides a generalized workflow for handling a chemical with limited safety information, such as this compound.

Caption: Workflow for Handling Chemicals with Limited Safety Data.

Signaling Pathways

There is currently no information available in the public domain regarding the signaling pathways or mechanisms of action of this compound in biological systems. Further research is required to elucidate its toxicological profile and any potential interactions with cellular pathways.

In the absence of specific data, a generalized logical diagram for assessing the safety of an unknown compound is presented below.

Caption: Logical Framework for Safety Assessment of a Novel Compound.

References

Solubility profile of Tritriacontan-16-one in various organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tritriacontan-16-one, a long-chain aliphatic ketone with the chemical formula C₃₃H₆₆O, is a waxy solid at room temperature characterized by its significant hydrophobicity. While its insolubility in aqueous media is well-established, a comprehensive understanding of its solubility in various organic solvents is critical for its application in research and development, particularly in fields such as drug delivery, materials science, and organic synthesis. This technical guide provides a detailed overview of the solubility profile of this compound, including extrapolated data for analogous compounds, comprehensive experimental protocols for solubility determination, and logical workflows represented through diagrammatic visualizations.

Introduction

This compound is a saturated ketone with a long alkyl chain, contributing to its nonpolar nature and low reactivity. Its physical properties, such as a melting point in the range of 98-100°C and practical insolubility in water, dictate its handling and application.[1] The principle of "like dissolves like" suggests that nonpolar solvents would be effective in dissolving this lipophilic compound. This guide aims to provide a foundational understanding of its solubility characteristics to aid researchers in solvent selection and experimental design.

Solubility Data

Table 1: Anticipated Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility ( g/100 mL) |

| Hexane | C₆H₁₄ | 0.1 | High |

| Toluene | C₇H₈ | 2.4 | High |

| Chloroform | CHCl₃ | 4.1 | Moderate to High |

| Acetone | C₃H₆O | 5.1 | Low to Moderate |

| Ethanol | C₂H₅OH | 5.2 | Low |

| Methanol | CH₃OH | 6.6 | Very Low |

| Water | H₂O | 10.2 | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using an isothermal equilibrium and gravimetric analysis method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Oven for drying

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to prevent precipitation of the solute due to temperature changes.

-

Attach a syringe filter to the syringe and dispense a known volume of the supernatant into a pre-weighed, labeled vial.

-

-

Gravimetric Analysis:

-

Place the vials containing the filtered supernatant in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Once all the solvent has evaporated, transfer the vials to a desiccator to cool to room temperature.

-

Weigh the vials containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant (mL)) * 100

-

Logical Relationships in Solubility

The solubility of a solid in a liquid is governed by a complex interplay of factors including the physicochemical properties of both the solute and the solvent, as well as external conditions such as temperature and pressure. The following diagram illustrates the key relationships influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is sparse, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous long-chain ketones. This technical guide provides a framework for researchers to approach the use of this compound in various solvent systems. The detailed experimental protocol offers a reliable method for obtaining precise solubility data, which is essential for the successful design and execution of experiments in diverse scientific and industrial applications. The provided visualizations aim to clarify the experimental workflow and the fundamental principles governing the solubility of this compound.

References

Methodological & Application

Synthesis of Tritriacontan-16-one from Long-Chain Alcohols: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Tritriacontan-16-one, a long-chain saturated ketone, through the oxidation of its corresponding secondary alcohol, Tritriacontan-16-ol. This application note outlines two robust and widely applicable oxidation methods: Swern oxidation and Jones oxidation. Each method is presented with a step-by-step experimental protocol, including reagent quantities, reaction conditions, and purification procedures. Furthermore, this document includes a summary of the expected quantitative data and characterization of the final product, supported by spectroscopic information. A visual representation of the synthetic workflow is also provided to facilitate a clear understanding of the process.

Introduction

This compound (C₃₃H₆₆O) is a long-chain aliphatic ketone with a carbonyl group at the 16th position of a 33-carbon chain.[1][2] Such long-chain ketones are of significant interest in various fields, including organic chemistry, materials science, and as intermediates in the synthesis of complex molecules. The synthesis of these compounds often involves the oxidation of the corresponding long-chain secondary alcohols.[2] This process, while conceptually straightforward, presents unique challenges due to the physical properties of the long-chain substrates and products, such as low solubility in common organic solvents at room temperature and high melting points.

This application note details two reliable methods for the oxidation of Tritriacontan-16-ol to this compound:

-

Swern Oxidation: A mild oxidation using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, known for its high yields and compatibility with a wide range of functional groups.

-

Jones Oxidation: A more vigorous oxidation using chromic acid, which is a cost-effective and powerful method for the conversion of secondary alcohols to ketones.

Synthetic Workflow

The overall synthetic pathway involves a single-step oxidation of the secondary alcohol to the corresponding ketone.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment

-

Tritriacontan-16-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropyl alcohol

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

NMR spectrometer

-

IR spectrometer

Protocol 1: Swern Oxidation of Tritriacontan-16-ol

This protocol is adapted for a generic long-chain secondary alcohol and should be optimized for Tritriacontan-16-ol.

Reaction Scheme:

Procedure:

-

Preparation of the Oxalyl Chloride Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

-

Addition of the Alcohol: Dissolve Tritriacontan-16-ol (1.0 eq.) in a minimal amount of warm anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1-2 hours at -78 °C. The progress of the reaction should be monitored by TLC.

-

Addition of Base: Add triethylamine (Et₃N, 5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

-

Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a waxy solid, can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate.

Protocol 2: Jones Oxidation of Tritriacontan-16-ol

This protocol is a general procedure and may require optimization for the specific substrate.

Reaction Scheme:

Procedure:

-

Preparation of the Alcohol Solution: In a round-bottom flask, dissolve Tritriacontan-16-ol (1.0 eq.) in acetone. Due to the low solubility of long-chain alcohols, gentle warming may be necessary to achieve dissolution. Cool the solution to 0 °C in an ice bath.

-

Preparation of Jones Reagent: In a separate beaker, dissolve chromium trioxide (CrO₃) in water and slowly add concentrated sulfuric acid while cooling in an ice bath.

-

Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol at 0 °C. The color of the reaction mixture will change from orange to green, indicating the oxidation of the alcohol and the reduction of Cr(VI) to Cr(III). The addition should be controlled to maintain the temperature below 10 °C.

-

Quenching: After the addition is complete and the reaction is stirred for a few hours (monitor by TLC), quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

-

Work-up: Add water to the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. The long-chain ketone may precipitate upon addition of water; in this case, it can be collected by filtration.

-

Purification: Wash the organic extract (or the dissolved precipitate) with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes the key physical and spectroscopic data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃₃H₆₆O | [1][2] |

| Molecular Weight | 478.88 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 82-84 °C | |

| IR (KBr, cm⁻¹) | ~1715 (C=O stretch) | |

| ¹H NMR (CDCl₃, δ) | ~2.40 (t, 4H, -CH₂C(=O)CH₂-), 1.25 (br s, 56H, -(CH₂)₂₈-), 0.88 (t, 6H, 2 x -CH₃) | |

| ¹³C NMR (CDCl₃, δ) | ~211.0 (C=O), ~42.0 (-CH₂C(=O)CH₂-), ~31.9, ~29.7, ~29.4, ~24.0, ~22.7, ~14.1 | [1] |

Note: The spectroscopic data presented are typical values for long-chain ketones and should be confirmed by analysis of the synthesized product.

Mandatory Visualization

The logical relationship for choosing an oxidation method is presented below.

Caption: Decision tree for selecting an oxidation method.

Conclusion

The synthesis of this compound from Tritriacontan-16-ol can be effectively achieved using either Swern or Jones oxidation. The choice of method will depend on the scale of the reaction, the presence of other functional groups in the starting material, and the desired purity of the final product. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize and characterize this long-chain ketone. Proper handling of reagents and careful monitoring of the reaction are crucial for achieving high yields and purity.

References

Protocol for the purification of Tritriacontan-16-one using column chromatography.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritriacontan-16-one is a long-chain aliphatic ketone with potential applications in various fields of research and development. Its purification from natural extracts or synthetic reaction mixtures is a critical step to enable downstream applications. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography on a silica gel stationary phase. The methodology is designed to be a robust starting point for researchers, with parameters that can be optimized for specific sample matrices.

Data Summary

The following table summarizes the key quantitative parameters for the column chromatography protocol. These values are representative and may require optimization based on the specific crude sample and desired purity.

| Parameter | Value | Unit | Notes |

| Column Dimensions | |||

| Internal Diameter | 2.0 | cm | |

| Length | 30 | cm | |

| Stationary Phase | |||

| Adsorbent | Silica Gel | - | 60-120 mesh size is recommended.[1] |

| Mass of Silica Gel | 50 | g | |

| Sample Loading | |||

| Crude Sample Mass | 500 | mg | |

| Loading Method | Dry Loading | - | Adsorbed onto 1 g of silica gel. |

| Mobile Phase (Elution Gradient) | |||

| Solvent A | n-Hexane | % (v/v) | |

| Solvent B | Ethyl Acetate | % (v/v) | |

| Step 1 | 100% Hexane | 100 | mL |

| Step 2 | 1% Ethyl Acetate in Hexane | 200 | mL |

| Step 3 | 2% Ethyl Acetate in Hexane | 200 | mL |

| Step 4 | 5% Ethyl Acetate in Hexane | 100 | mL |

| Flow Rate | ~2-3 | mL/min | |

| Fraction Collection | |||

| Fraction Volume | 10 | mL | |

| Analysis | |||

| Method | Thin-Layer Chromatography (TLC) | - | |

| TLC Mobile Phase | 98:2 n-Hexane:Ethyl Acetate | - | |

| Visualization | UV light (if applicable) or staining | - | p-Anisaldehyde or permanganate stain. |

Experimental Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocol

This protocol details the purification of this compound from a crude mixture using normal-phase column chromatography.

1. Materials and Apparatus

-

Chemicals:

-

Crude this compound sample

-

Silica gel (60-120 mesh)[1]

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

TLC plates (silica gel coated)

-

TLC visualization agent (e.g., p-anisaldehyde solution or potassium permanganate stain)

-

-

Apparatus:

-

Glass chromatography column (e.g., 30 cm x 2.0 cm) with a stopcock

-

Separatory funnel (for solvent reservoir)

-

Beakers and Erlenmeyer flasks

-

Test tubes and rack for fraction collection

-

TLC developing chamber

-

Capillary tubes for TLC spotting

-

Rotary evaporator

-

Heating mantle or hot plate

-

Cotton or glass wool

-

Sand (acid-washed)

-

2. Preparation of the Column (Slurry Method)

-

Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[2]

-

Add a thin layer (approx. 0.5 cm) of sand over the cotton plug.

-

In a beaker, prepare a slurry of 50 g of silica gel in approximately 150 mL of n-hexane.[1] Stir gently to remove any air bubbles.

-

With the column stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the silica gel slurry into the column using a funnel.

-

Continuously tap the side of the column gently to ensure even packing of the silica gel and to dislodge any air bubbles.[3]

-

Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry at any stage.

-

Add a thin layer (approx. 0.5 cm) of sand on top of the silica gel bed to protect it from disturbance during sample and solvent addition.[3]

3. Sample Preparation and Loading (Dry Loading)

-

Dissolve 500 mg of the crude this compound sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

-

Add approximately 1 g of silica gel to this solution and mix thoroughly.

-

Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude sample adsorbed onto the silica gel.[4][5]

-

Carefully add the silica-adsorbed sample to the top of the prepared column.

-

Gently tap the column to settle the sample layer.

4. Elution and Fraction Collection

-

Carefully add the initial mobile phase (100% n-hexane) to the column. Use a separatory funnel as a solvent reservoir for a continuous flow.

-

Open the stopcock and begin collecting the eluent in test tubes (fractions of approximately 10 mL each).[6]

-

Elute the column with the gradient solvent system as detailed in the data summary table:

-

100 mL of 100% n-Hexane

-

200 mL of 1% Ethyl Acetate in n-Hexane

-

200 mL of 2% Ethyl Acetate in n-Hexane

-

100 mL of 5% Ethyl Acetate in n-Hexane

-

-

Maintain a constant flow rate of approximately 2-3 mL/min. A gentle positive pressure (e.g., from a pump or inert gas) can be applied if necessary (flash chromatography).

5. Analysis of Fractions by Thin-Layer Chromatography (TLC)

-

Spot a small amount from each collected fraction onto a TLC plate. Also, spot the original crude mixture for comparison.

-

Develop the TLC plate in a chamber with a suitable mobile phase (e.g., 98:2 n-Hexane:Ethyl Acetate).

-

After development, dry the TLC plate and visualize the spots. Since this compound is not UV-active, a chemical stain will be necessary.

-

Identify the fractions that contain the pure compound (a single spot with a consistent Rf value).[6]

6. Isolation of Pure this compound

-

Combine the fractions identified as containing the pure compound into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Determine the mass of the purified product and calculate the yield.

-

Confirm the purity of the final product using appropriate analytical techniques (e.g., GC-MS, NMR).

References

- 1. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. egyankosh.ac.in [egyankosh.ac.in]

- 3. web.uvic.ca [web.uvic.ca]

- 4. rjptonline.org [rjptonline.org]

- 5. Chromatography [chem.rochester.edu]

- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

Application Note: GC-MS Analysis for the Identification of Tritriacontan-16-one

Abstract:

This application note provides a detailed protocol for the identification of the long-chain aliphatic ketone, Tritriacontan-16-one, using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the characterization of this and similar non-polar, high molecular weight compounds. This document outlines the complete workflow, from sample preparation to data analysis, and includes predicted mass spectral fragmentation data to aid in identification.

Introduction

This compound (C₃₃H₆₆O) is a long-chain saturated ketone with a molecular weight of 478.9 g/mol .[1] As a non-polar and relatively volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for its separation and identification. This method offers high resolution and sensitivity, enabling the unambiguous identification of this compound through its characteristic retention time and mass spectrum. The fragmentation patterns of long-chain ketones are well-understood, primarily involving alpha-cleavage and McLafferty rearrangement, which produce diagnostic ions that facilitate structural elucidation.[2][3][4][5]

Experimental Protocols

The following protocol is for the preparation of a solid standard of this compound. For samples containing this compound in a complex matrix, appropriate extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required.[6][7]

Materials:

-

This compound standard

-

Volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate)[8]

-

Glass autosampler vials (1.5 mL) with caps[8]

-

Vortex mixer

-

Pipettes and tips

Procedure:

-

Accurately weigh a small amount (approximately 1 mg) of this compound.

-

Dissolve the weighed standard in a suitable volatile organic solvent to a concentration of approximately 1 mg/mL. This will serve as a stock solution.

-

Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.[8]

-

Vortex the solution to ensure complete dissolution.

-

Transfer the working solution to a 1.5 mL glass autosampler vial for GC-MS analysis.[9][10]

The following instrumental parameters are recommended for the analysis of this compound. These are based on methods used for similar long-chain ketones and may be optimized for specific instrumentation.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min; ramp to 300°C at 10°C/min; hold at 300°C for 20 min. |

| Transfer Line Temperature | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-600 |

| Solvent Delay | 5 min |

Data Presentation

An experimental mass spectrum for this compound was not available in public databases at the time of this writing. However, the expected major fragment ions can be predicted based on the established fragmentation patterns of long-chain aliphatic ketones, namely alpha-cleavage and McLafferty rearrangement.[2][3][4][5]

Molecular Ion: The molecular ion (M⁺˙) peak is expected at m/z 478.

Alpha-Cleavage: Alpha-cleavage involves the breaking of the C-C bond adjacent to the carbonyl group. For the asymmetrical this compound, this can occur on either side of the carbonyl group, leading to two primary acylium ions.

McLafferty Rearrangement: The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-C-C bond. This rearrangement can occur on both sides of the ketone.

The following table summarizes the predicted major fragment ions for this compound.

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 478 | [C₃₃H₆₆O]⁺˙ | Molecular Ion |

| 267 | [CH₃(CH₂)₁₄CO]⁺ | Alpha-Cleavage |

| 253 | [CH₃(CH₂)₁₃CH₂]⁺ | Loss of CO from m/z 281 |

| 281 | [CH₃(CH₂)₁₆CO]⁺ | Alpha-Cleavage |

| 267 | [CH₃(CH₂)₁₅CH₂]⁺ | Loss of CO from m/z 295 |

| 296 | [CH₃(CH₂)₁₄C(OH)=CH₂]⁺˙ | McLafferty Rearrangement |

| 282 | [CH₃(CH₂)₁₃C(OH)=CH₂]⁺˙ | McLafferty Rearrangement |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

References

- 1. This compound | C33H66O | CID 243701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]

- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Structural Elucidation of Tritriacontan-16-one using 13C NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tritriacontan-16-one (C₃₃H₆₆O) is a long-chain aliphatic ketone with a carbonyl group located at the 16th position of a 33-carbon chain. Due to its symmetrical nature, 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful analytical tool for its structural verification and purity assessment. This application note details the interpretation of the 13C NMR spectrum of this compound and provides a standard protocol for data acquisition. The key to the interpretation lies in the distinct chemical shifts of the carbonyl carbon, the carbons alpha and beta to the carbonyl group, the long chain of methylene carbons, and the terminal methyl groups.

Principles of Interpretation

The chemical shift (δ) in 13C NMR is highly dependent on the electronic environment of each carbon atom. In this compound, the electronegative oxygen atom of the carbonyl group significantly influences the chemical shifts of nearby carbons.

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom. This results in a characteristic signal in the far downfield region of the spectrum, typically between 205-220 ppm for aliphatic ketones.[1]

-

Alpha-Carbons (α-C): The carbons directly attached to the carbonyl group (C-15 and C-17) are also deshielded, though to a lesser extent than the carbonyl carbon itself. They are expected to resonate at a significantly higher chemical shift than the other methylene carbons in the aliphatic chain.

-

Aliphatic Chain Carbons (-CH₂-): The long chains of methylene carbons (C-2 to C-14 and C-18 to C-32) will have chemical shifts in the typical alkane region. Carbons closer to the carbonyl group will experience a slight deshielding effect, which diminishes with distance. Due to the similarity in their chemical environments, many of the central methylene carbons are expected to have overlapping signals, resulting in a dense cluster of peaks.

-

Terminal Methyl Carbons (-CH₃): The terminal methyl carbons (C-1 and C-33) are the most shielded sp³ hybridized carbons in the molecule and will therefore appear at the highest field (lowest ppm value), typically in the range of 10-15 ppm.[1]

Due to the symmetry of the molecule around the C-16 carbonyl group, carbons equidistant from the center are chemically equivalent (e.g., C-15 is equivalent to C-17, C-14 to C-18, and so on). This results in a spectrum with fewer unique signals than the total number of carbons. For this compound, we expect to see 17 unique carbon signals: one for the carbonyl carbon (C-16), one for each pair of equivalent carbons from C-1 to C-15 and their counterparts C-17 to C-33.

Data Presentation

Table 1: Predicted 13C NMR Chemical Shifts for this compound

The following table summarizes the predicted chemical shifts for the unique carbon atoms in this compound. These values are estimated based on established principles of 13C NMR spectroscopy for long-chain aliphatic ketones. The spectrum is predicted in CDCl₃ solvent.

| Carbon Atom(s) | Type | Predicted Chemical Shift (δ, ppm) |

| C-16 | Carbonyl (C=O) | ~211.0 |

| C-15, C-17 | α-Methylene (-CH₂-) | ~42.5 |

| C-14, C-18 | β-Methylene (-CH₂-) | ~24.0 |

| C-13, C-19 | γ-Methylene (-CH₂-) | ~29.7 |

| C-4 to C-12, C-20 to C-30 | Methylene Chain (-CH₂-) | ~29.4 - 29.7 |

| C-3, C-31 | Methylene (-CH₂-) | ~31.9 |

| C-2, C-32 | Methylene (-CH₂-) | ~22.7 |

| C-1, C-33 | Methyl (-CH₃) | ~14.1 |

Experimental Protocols

Protocol 1: 13C NMR Sample Preparation and Data Acquisition

This protocol outlines the procedure for preparing a sample of this compound and acquiring a standard proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of solid this compound.

-

Transfer the solid into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar compounds and its carbon signal at ~77 ppm serves as a convenient reference.

-

Cap the NMR tube and gently warm and vortex the sample until the solid is completely dissolved. Given the waxy nature of long-chain ketones, slight heating in a warm water bath may be necessary.

-

Ensure the final solution is clear and free of any particulate matter.

2. Instrumentation:

-

A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe is suitable for this analysis.

3. Data Acquisition:

-

Experiment: Standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker systems).

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 220 ppm.

-

Pulse Angle: 30 degrees.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be required for quaternary carbons, but for this molecule, 2s is a reasonable starting point.

-

Acquisition Time (aq): Approximately 1-2 seconds.

-

Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Apply an exponential window function with a line broadening factor of 1-2 Hz.

-

Perform Fourier transformation of the Free Induction Decay (FID).

-

Phase the resulting spectrum manually.

-

Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks (note: in standard 13C NMR, peak integrals are not directly proportional to the number of carbons but can give a qualitative idea of relative abundances).

Visualization

Caption: Workflow for spectral interpretation of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Tritriacontan-16-one in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritriacontan-16-one is a long-chain aliphatic ketone that has been identified in various plant species, including Solanum tuberosum[1][2]. As a member of the ketone class of organic compounds, its lipophilic nature suggests potential roles in plant metabolism and defense mechanisms[2][3]. The quantitative analysis of such compounds in plant extracts is crucial for phytochemical studies, quality control of herbal products, and the exploration of novel therapeutic agents.

This document provides detailed protocols for the extraction, identification, and quantification of this compound from plant materials. The primary recommended analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity, selectivity, and reproducibility for the analysis of complex mixtures of plant-derived substances[4]. An alternative High-Performance Liquid Chromatography (HPLC) method with derivatization is also presented.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is critical for efficient extraction.

-

Drying: Plant materials should be dried to a constant weight to minimize water content, which can interfere with the extraction of lipophilic compounds. Oven-drying at a controlled temperature (e.g., 40-50°C) or freeze-drying are common methods[3].

-

Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent extraction.

Extraction of this compound

The choice of extraction method and solvent is dependent on the physicochemical properties of the target analyte. Given the nonpolar nature of this compound, a nonpolar solvent is recommended.

-

Soxhlet Extraction: This is a continuous extraction method suitable for thermostable compounds[5].

-

Place 10 g of the powdered plant material into a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of n-hexane.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-8 hours.

-

After extraction, concentrate the extract using a rotary evaporator.

-

Dry the resulting crude extract under a gentle stream of nitrogen.

-

-

Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls and enhance extraction efficiency, often with shorter extraction times and lower solvent consumption compared to traditional methods[6].

-

Add 10 g of the powdered plant material to a flask.

-

Add 100 mL of n-hexane to the flask.

-

Place the flask in an ultrasonic bath.

-

Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

-

Filter the extract and repeat the extraction process on the plant residue two more times.

-

Combine the filtrates and concentrate using a rotary evaporator.

-

Dry the crude extract under a gentle stream of nitrogen.

-

Sample Preparation for Analysis

-

Accurately weigh the dried crude extract.

-

Redissolve a known amount of the extract in a suitable solvent (e.g., chloroform or ethyl acetate) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the analytical instrument.

Quantitative Analysis

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile compounds[4][7].

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Quantification: Prepare a calibration curve using a certified standard of this compound. The quantification is based on the peak area of a characteristic ion.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

For non-volatile ketones or as an alternative to GC-MS, HPLC can be used. This often requires derivatization to improve detection by UV-Vis spectroscopy[8].

-

Derivatization:

-

To 1 mL of the prepared sample extract, add 1 mL of a 0.2% solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile and 50 µL of sulfuric acid.

-

Heat the mixture at 60°C for 30 minutes.

-

Cool the solution and neutralize with a suitable base.

-

Filter the solution before injection.

-

-

Instrumentation: An HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 360 nm.

-

Quantification: Prepare a calibration curve using a derivatized certified standard of this compound.

Data Presentation

The quantitative results should be summarized in a clear and organized manner to facilitate comparison and interpretation.

| Sample ID | Plant Species | Extraction Method | Analytical Method | This compound Concentration (µg/g of dry weight) ± SD | % Recovery | Limit of Detection (LOD) (µg/mL) |

| EX-001 | Solanum tuberosum (Peel) | Soxhlet | GC-MS | Data | Data | Data |

| EX-002 | Solanum tuberosum (Peel) | UAE | GC-MS | Data | Data | Data |

| EX-003 | Plant Species X (Leaf) | Soxhlet | GC-MS | Data | Data | Data |

| EX-004 | Plant Species X (Leaf) | UAE | GC-MS | Data | Data | Data |

| EX-005 | Solanum tuberosum (Peel) | Soxhlet | HPLC-UV | Data | Data | Data |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound in plant extracts.

Caption: Experimental workflow for this compound analysis.

Logical Relationship in Drug Discovery

While specific signaling pathways for this compound are not yet elucidated, the following diagram illustrates a general workflow for natural product-based drug discovery, where a compound like this compound could be evaluated.

Caption: Natural product drug discovery workflow.

References

- 1. This compound | C33H66O | CID 243701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0302116) [hmdb.ca]

- 3. scispace.com [scispace.com]

- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openpub.fmach.it [openpub.fmach.it]

- 8. waters.com [waters.com]

Application Notes & Protocols: Tritriacontan-16-one as a Mass Spectrometry Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tritriacontan-16-one as an internal standard in mass spectrometry (MS) for the quantitative analysis of non-polar, high molecular weight analytes. The protocols outlined below are intended as a starting point for method development and should be optimized for specific applications and instrumentation.

Introduction to this compound

This compound (C₃₃H₆₆O) is a long-chain aliphatic ketone with a molecular weight of 478.9 g/mol .[1] Its high molecular weight, chemical stability, and structural similarity to many lipids and other large biomolecules make it an excellent candidate for use as an internal standard in chromatographic and mass spectrometric analyses. Found naturally in some plant species like Solanum tuberosum (potato), it is a non-endogenous compound in most biological matrices, a key characteristic for an effective internal standard.[2][3]

Advantages as a Mass Spectrometry Standard:

-

Chemical Inertness: The ketone functional group is relatively stable, ensuring minimal degradation during sample preparation and analysis.

-

High Molecular Weight: Its high mass places it in a region of the mass spectrum that is often free from interference from smaller, more common contaminants.

-

Non-Polar Nature: Its long aliphatic chains give it solubility in organic solvents commonly used for the extraction of lipids and other non-polar analytes.

-

Predictable Fragmentation: As a ketone, it undergoes characteristic fragmentation patterns in mass spectrometry, such as alpha cleavage and McLafferty rearrangement, providing distinct fragment ions for quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₆₆O | [1] |

| Molecular Weight | 478.9 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical State | Solid at room temperature | [2] |

| Melting Point | Approximately 98-100 °C | [2] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane, chloroform, and dichloromethane. | [2] |

Predicted Mass Spectrometric Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and major fragment ions of this compound. These predictions are based on common fragmentation pathways for long-chain ketones. Experimental values should be confirmed during method development.

| Ion Type | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 479.5 | Protonation |

| [M]⁺˙ | 478.5 | Electron Ionization |

| Fragment Ion 1 | 253.3 | Alpha cleavage C-terminal to the carbonyl group |

| Fragment Ion 2 | 225.2 | Alpha cleavage N-terminal to the carbonyl group |

| Fragment Ion 3 | 296.3 | McLafferty Rearrangement |

Experimental Protocols

The following are generalized protocols for using this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Internal Standard Stock Solution

A precise and accurate stock solution is critical for quantitative analysis.

Workflow for Internal Standard Preparation

References

Enhancing GC-MS Detection of Tritriacontan-16-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of Tritriacontan-16-one, a long-chain aliphatic ketone, to enhance its detection by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent low volatility of this compound makes direct GC-MS analysis challenging. Derivatization is a crucial step to increase its volatility and thermal stability, thereby improving chromatographic peak shape, resolution, and overall sensitivity.

This compound has been identified in various natural sources, including plant waxes, and its accurate quantification is essential in various research fields. The following protocols describe two effective derivatization techniques: a two-step methoximation-silylation and a one-step O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization.

Key Derivatization Strategies

Derivatization for GC-MS analysis aims to modify the functional groups of an analyte to improve its chromatographic behavior. For ketones like this compound, the primary target is the carbonyl group.

-

Methoximation followed by Silylation: This is a widely used two-step method for the analysis of metabolites containing carbonyl groups.

-

Methoximation: The carbonyl group of the ketone reacts with methoxyamine hydrochloride (MeOx) to form a methoxime derivative. This step protects the carbonyl group, prevents enolization, and reduces the possibility of multiple derivatives forming in the subsequent silylation step.

-

Silylation: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen in any potential enol form with a trimethylsilyl (TMS) group. This significantly increases the volatility of the analyte.

-

-

PFBHA Derivatization: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl group to form a PFBHA-oxime derivative. This derivative is not only more volatile but also exhibits excellent electron-capturing properties, making it highly suitable for sensitive detection by GC with an electron capture detector (ECD) or by negative chemical ionization (NCI) mass spectrometry.

Experimental Protocols

Protocol 1: Two-Step Methoximation-Silylation

This protocol is adapted from established methods for the derivatization of metabolites for GC-MS analysis.[1]

Materials:

-

This compound standard or sample extract

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Heptane or other suitable organic solvent

-

Heating block or incubator

-

GC vials with inserts

Procedure:

-

Sample Preparation:

-

Ensure the sample containing this compound is dry. If the sample is in an aqueous solution, it must be lyophilized to complete dryness, as water interferes with the silylation reaction.

-

Dissolve the dried sample in a known volume of anhydrous pyridine.

-

-

Methoximation:

-

To the sample solution in a GC vial, add 50 µL of the methoxyamine hydrochloride solution.

-

Seal the vial tightly and vortex for 1 minute.

-

Incubate the mixture at 60°C for 1 hour in a heating block.

-

Allow the vial to cool to room temperature.

-

-

Silylation:

-

Add 80 µL of MSTFA to the cooled vial.

-

Seal the vial and vortex for 1 minute.

-